molecular formula C8H15FN2O B1476521 3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2090606-45-2

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1476521
CAS RN: 2090606-45-2
M. Wt: 174.22 g/mol
InChI Key: YHEKEPUYQZLUSP-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, otherwise known as 3-fluoromethyl-1-pyrrolidinopropan-1-amine (3-FPP), is a synthetic compound that is gaining attention as a research chemical. It has been used in several scientific studies, primarily in biochemical and physiological research, due to its ability to act as a neurotransmitter. 3-FPP has been studied extensively in order to understand its mechanism of action and its potential applications in research.

Scientific Research Applications

Antibacterial Agents

Research into pyridonecarboxylic acids and their analogs, which share structural similarities with the compound of interest, reveals their potential as antibacterial agents. These compounds, through structural modification, have shown enhanced antibacterial activity against various pathogens, indicating the chemical backbone's relevance in developing new antibiotics (Egawa et al., 1984).

Antibiotic Development

Studies on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in antibiotic development, highlight the importance of such compounds in creating treatments for bacterial infections. This research contributes to the broader understanding of how structural variations can impact the efficacy of antibiotics (Fleck et al., 2003).

Drug Synthesis Intermediates

The synthesis of β-hydroxy-α-amino acids using recombinant enzymes illustrates the application of related compounds as key intermediates in drug synthesis. This particular study showcases the efficiency and selectivity of enzymatic processes in generating complex molecular architectures required for drug development (Goldberg et al., 2015).

Gram-positive Pathogen Treatment

Research into novel quinolones with pyrrolidinyl substituents underscores the role of such compounds in treating infections caused by resistant Gram-positive pathogens. These findings emphasize the potential of pyrrolidine derivatives in addressing antibiotic resistance, a significant concern in modern medicine (Inagaki et al., 2003).

Chemical Synthesis and Catalysis

Studies on the complexation of Schiff base ligands derived from unsymmetrical tripodal amines, including pyrrolidine derivatives, reveal their utility in catalysis and the synthesis of metal complexes. Such research highlights the versatility of pyrrolidine-based compounds in facilitating chemical transformations (Keypour et al., 2015).

properties

IUPAC Name

3-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEKEPUYQZLUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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